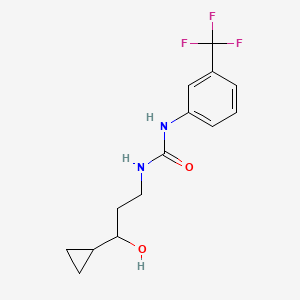

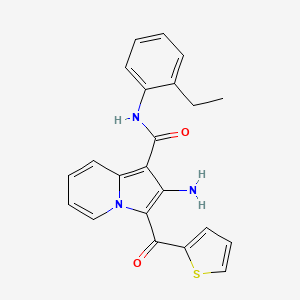

(R)-3-(Boc-amino)-N,N-dimethylpyrrolidine-1-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

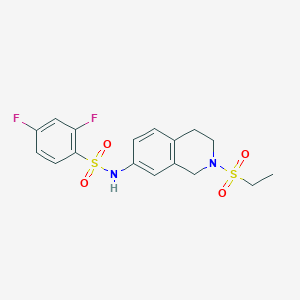

“®-3-(Boc-amino)-N,N-dimethylpyrrolidine-1-carboxamide” is a compound that contains a Boc-protected amino group . The Boc (tert-butoxycarbonyl) group is a common protecting group used in peptide synthesis . It is used to protect the amino group during reactions, preventing unwanted side reactions .

Synthesis Analysis

The synthesis of Boc-protected amino acids is achieved via a chemo-selective Buchwald Hartwig cross-coupling reaction using PEPPSI-IPr Pd-catalyst . The Boc group can be added to amino acids with Di-tert-butyl dicarbonate (Boc anhydride) and a suitable base .Chemical Reactions Analysis

The Boc group is commonly used in peptide synthesis, where it protects the amino group during reactions . The Boc group can be removed (deprotected) using a strong acid such as trifluoroacetic acid (TFA) . The use of a catalyst can lower the required reaction temperature, and heterogeneous catalysts allow the reaction to be conducted in a continuous flow reactor with a low-boiling solvent .Aplicaciones Científicas De Investigación

Synthesis of Biologically Active Molecules

(R)-3-(Boc-amino)-N,N-dimethylpyrrolidine-1-carboxamide is utilized in the synthesis of biologically active compounds. Its incorporation into larger molecular frameworks has been demonstrated to be crucial for the development of pharmaceuticals with improved efficacy and selectivity. For instance, the compound has been used in hydroamination reactions for the creation of enantioselective catalysts, showcasing its versatility in synthesizing complex, biologically relevant structures (Gott et al., 2007).

Catalysis and Ligand Development

In the field of catalysis, (R)-3-(Boc-amino)-N,N-dimethylpyrrolidine-1-carboxamide plays a role in the formation of novel catalytic systems. These systems have been applied in hydroaminomethylation processes, offering efficient pathways to synthesize compounds of interest for pharmaceutical applications, demonstrating the compound's importance in enhancing reaction efficiencies and selectivities (Ahmed et al., 2007).

Peptide Mimics and Drug Design

The compound is instrumental in the development of peptide mimics, serving as a building block for the synthesis of constrained amino acids and dipeptides. These mimics are valuable for probing peptide conformation-activity relationships, offering insights into peptide structure-function dynamics crucial for drug design (Rao et al., 2007).

Mecanismo De Acción

Target of Action

It’s known that carbamates, a class of compounds to which this molecule belongs, often interact with enzymes such as acetylcholinesterase .

Mode of Action

The compound, also known as tert-Butyl ®-(1-(dimethylcarbamoyl)pyrrolidin-3-yl)carbamate, is a carbamate derivative . Carbamates are organic compounds derived from carbamic acid (NH2COOH) and are often used to protect amines during chemical reactions . The tert-butyloxycarbonyl (t-Boc or simply Boc) group is a common strategy to protect an amino group . The Boc group can be removed with a strong acid such as trifluoroacetic acid (TFA) or heat .

Biochemical Pathways

For instance, they can undergo a Curtius rearrangement to form an isocyanate derivative, which can then react with an alcohol or amine to form a carbamate or urea .

Pharmacokinetics

Carbamates are generally known for their good chemical and proteolytic stabilities, which can contribute to their bioavailability .

Result of Action

In general, the introduction and removal of a boc protecting group can enable the transformation of other functional groups in a molecule .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the use of a catalyst can lower the required reaction temperature, enhancing efficiency and productivity . Furthermore, the stability of the Boc group can be influenced by the presence of strong acids or heat .

Propiedades

IUPAC Name |

tert-butyl N-[(3R)-1-(dimethylcarbamoyl)pyrrolidin-3-yl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23N3O3/c1-12(2,3)18-10(16)13-9-6-7-15(8-9)11(17)14(4)5/h9H,6-8H2,1-5H3,(H,13,16)/t9-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHUBDEHTPCQZNQ-SECBINFHSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCN(C1)C(=O)N(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1CCN(C1)C(=O)N(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-3-(Boc-amino)-N,N-dimethylpyrrolidine-1-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![benzyl 6-(3-chlorophenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B2754014.png)

![(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-6-hydroxy-7-methylbenzofuran-3(2H)-one](/img/structure/B2754022.png)

![(E)-N-(3-chlorobenzyl)-3-{4-[(3-chlorobenzyl)oxy]phenyl}-2-propenamide](/img/structure/B2754027.png)

![8H-[1,2,3]triazolo[4,3-a]isoindole](/img/structure/B2754028.png)